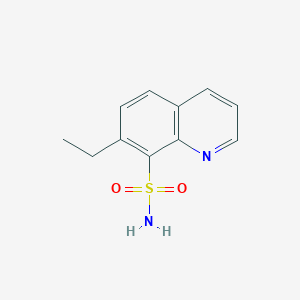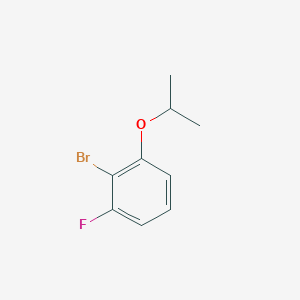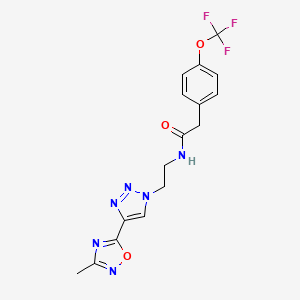![molecular formula C17H12ClF2N B2598844 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline CAS No. 861208-84-6](/img/structure/B2598844.png)
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available resources .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline” are not explicitly mentioned in the available resources .
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Medicinal Applications
- Quinoxaline Derivatives : Quinoxaline and its derivatives, related to the naphthalene structure, have shown a wide range of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases. Modifying the quinoxaline structure can yield compounds with varied biomedical applications (Pereira et al., 2015).
Environmental Pollution and Remediation
- Polychlorinated Naphthalenes (PCNs) : Studies have explored the environmental impact and remediation strategies for PCNs, a class of pollutants with structures based on naphthalene. These studies highlight the need for continuous monitoring and investigation into the dietary intake and potential human health effects of PCNs, as well as their removal from water systems through adsorption techniques (Domingo, 2004), (Alshabib, 2021).
Polyaromatic Hydrocarbons Degradation
- Biodegradation of Naphthalene : Research into the microbial degradation of naphthalene, a simple polyaromatic hydrocarbon, has shown significant progress. Pseudomonas putida ND6 has been highlighted for its potential in the biodegradation of naphthalene, offering an eco-friendly approach to pollution remediation (Song et al., 2018).
Material Science and Corrosion Inhibition
- Phthalocyanine and Naphthalocyanine Derivatives : These compounds, related to naphthalene, have been investigated for their use as corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms makes them excellent anticorrosive materials in various metal/electrolyte systems (Verma et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-difluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N/c18-17-12(6-5-11-3-1-2-4-14(11)17)10-21-16-8-7-13(19)9-15(16)20/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWCIXVPVBGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
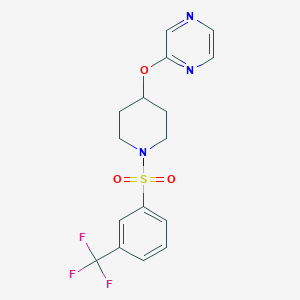
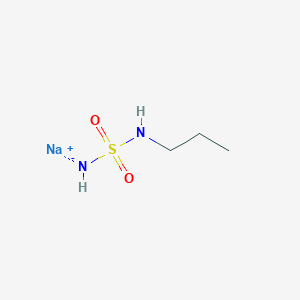


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2598770.png)


![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)
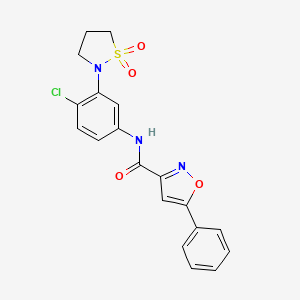
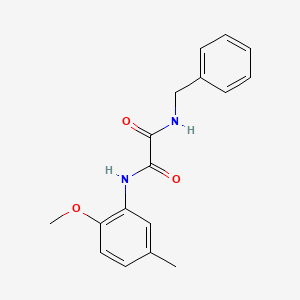
![N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2598780.png)
